molecular formula C9H13NO B1165712 Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- CAS No. 108457-42-7

Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-

Cat. No.: B1165712
CAS No.: 108457-42-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Endogenous L-Glutathione Biochemistry

L-Glutathione (γ-L-glutamyl-L-cysteinyl-glycine), a tripeptide synthesized from the amino acids L-glutamate, L-cysteine, and glycine (B1666218), is a cornerstone of cellular defense. nih.govwikipedia.orgnumberanalytics.com Its roles are manifold, including the neutralization of reactive oxygen species (ROS), detoxification of xenobiotics, and maintenance of the cellular redox state. nih.govnumberanalytics.com The synthesis of glutathione (B108866) is a two-step, ATP-dependent process catalyzed by the enzymes γ-glutamylcysteine synthetase (GCS) and glutathione synthetase (GS). wikipedia.orgglyteine.commdpi.com GCS, the rate-limiting enzyme, links L-glutamate and L-cysteine via a unique gamma-peptide bond, a feature that protects glutathione from degradation by most cellular peptidases. nih.govglyteine.com

The degradation of glutathione is primarily initiated by the enzyme γ-glutamyl transpeptidase (GGT), which is located on the outer surface of cells. glyteine.comnih.gov GGT cleaves the γ-glutamyl bond, transferring the γ-glutamyl moiety to an acceptor amino acid and releasing cysteinyl-glycine. glyteine.comnih.gov This dipeptide is further broken down into its constituent amino acids, which can then be reabsorbed by cells for various metabolic processes, including the resynthesis of glutathione. nih.govnih.gov This entire process is known as the γ-glutamyl cycle. researchgate.netresearchgate.net

The study of glutathione analogs, such as Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-, provides a powerful tool to probe the intricacies of glutathione metabolism and function. By altering the structure of the parent molecule, researchers can investigate the specific contributions of each amino acid residue and the stereochemical configuration to its biological activity.

Significance of D-Stereochemistry in Peptide Structure and Function Research

In nature, the vast majority of amino acids exist in the L-configuration. csbsju.edu The incorporation of a D-amino acid into a peptide chain, therefore, represents a significant structural alteration. This change in stereochemistry can have profound effects on the peptide's three-dimensional structure, stability, and interaction with biological targets. frontiersin.orgnih.gov

Introducing a D-amino acid can disrupt or alter secondary structures like α-helices and β-sheets, leading to novel peptide conformations. frontiersin.org This structural perturbation is a key reason why D-amino acid-containing peptides are valuable research tools. They allow scientists to explore the relationship between a peptide's spatial arrangement and its biological function.

A significant advantage of incorporating D-amino acids is the enhanced resistance of the resulting peptide to enzymatic degradation. frontiersin.orgnih.gov Proteases, the enzymes that break down peptides and proteins, are highly specific for L-amino acid residues. The presence of a D-amino acid can hinder or completely block protease activity, thereby increasing the biological half-life of the peptide. nih.gov This property is particularly relevant in the design of peptide-based therapeutics.

The study of D-stereoisomers of biologically active peptides, such as the D-glutamate analog of glutathione, allows for a detailed examination of enzyme-substrate interactions. By comparing the activity of the L- and D-forms, researchers can elucidate the stereochemical requirements of enzymes involved in peptide metabolism and signaling. nih.govnih.gov

Historical Perspective on Glutathione Analog Investigations

The scientific journey into understanding glutathione began with its discovery in 1888 by de Rey-Pailhade, who named it "philothion". nih.gov However, it was Frederick Gowland Hopkins who, in 1929, correctly identified it as a tripeptide composed of glutamic acid, cysteine, and glycine. nih.govacs.org The first chemical synthesis of glutathione was achieved by Vincent du Vigneaud in 1952. acs.org

Early research on glutathione analogs was driven by the desire to understand the function of this vital molecule. The synthesis of various analogs, where one or more of the constituent amino acids were replaced or modified, began to appear in the scientific literature. These early studies were instrumental in mapping the substrate specificities of the enzymes involved in glutathione synthesis and metabolism. nih.govnih.gov

The development of methods for synthesizing glutathione analogs, including those containing D-amino acids, has evolved over time. Early methods often relied on classical peptide chemistry, utilizing protecting groups and coupling agents to form the peptide bonds. nih.gov More recently, enzymatic methods have been developed, using immobilized enzymes to synthesize specific analogs. nih.gov For instance, a strain of Escherichia coli enriched with γ-glutamylcysteine synthetase and glutathione synthetase has been used to produce various glutathione analogs, including the D-γ-glutamyl version. nih.gov

These investigations have provided crucial insights into the role of each part of the glutathione molecule. For example, studies with analogs modified at the γ-glutamyl moiety have highlighted the importance of the free amino group of the glutamic acid residue in the nucleophilic reactivity of the thiol group in the cysteine residue. nih.gov The exploration of D-amino acid-containing analogs, such as Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-, continues to be an active area of research, offering the potential to develop more stable and targeted modulators of glutathione-related pathways.

Properties

CAS No.

108457-42-7

Molecular Formula

C9H13NO

Origin of Product

United States

Synthetic Methodologies for D γ Glutamyl Peptides

Enzymatic Synthesis Approaches

Enzymes, with their inherent stereospecificity, offer powerful tools for the synthesis of chiral molecules. Several enzymes involved in the natural glutathione (B108866) biosynthesis pathway have been harnessed and adapted for the production of D-γ-glutamyl peptides.

Gamma-glutamylcysteine synthetase (GCL), also known as glutamate-cysteine ligase (GCL), is the enzyme responsible for the first, rate-limiting step in glutathione biosynthesis. nih.govnih.gov It catalyzes the ATP-dependent formation of a γ-peptide bond between the γ-carboxyl group of glutamate (B1630785) and the amino group of L-cysteine, yielding L-γ-glutamyl-L-cysteine. nih.govmdpi.comwikipedia.orgmdpi.comresearchgate.net

While GCL naturally uses L-glutamate, studies on its substrate specificity have shown that it can bind other amino acids in place of cysteine. nih.govplos.org The potential for GCL to accept D-glutamate as a substrate for the formation of D-γ-glutamyl-L-cysteine is an area of interest, although this specific reaction is not as well-documented as the native one. The broad substrate specificity of some GCLs suggests that under specific conditions or with engineered enzymes, the direct synthesis of the D-γ-glutamyl-L-cysteine dipeptide might be achievable. nih.gov In most organisms, glutathione synthesis involves the sequential action of GCL and glutathione synthetase (GS). nih.govacs.org However, in some bacteria like Streptococcus agalactiae, a single bifunctional enzyme, γ-glutamylcysteine synthetase-glutathione synthetase (γ-GCS-GS), catalyzes both steps. nih.govacs.org

The second step in the biosynthesis of glutathione is the addition of glycine (B1666218) to the C-terminus of γ-glutamylcysteine. This reaction is catalyzed by the enzyme glutathione synthetase (GS) in an ATP-dependent manner. nih.govnih.govresearchgate.netwikipedia.org

GS has demonstrated a degree of flexibility in its substrate requirements. While its natural substrate is L-γ-glutamyl-L-cysteine, it can accept a variety of γ-glutamyl dipeptides. nih.govwikipedia.org This characteristic is crucial for the synthesis of Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-. Once the D-γ-glutamyl-L-cysteine dipeptide is formed, GS can be employed to catalyze the conjugation of glycine, completing the synthesis of the target tripeptide. The enzyme recognizes the γ-glutamyl dipeptide and facilitates the formation of the peptide bond with glycine, producing the final D-γ-glutamyl analog of glutathione. nih.govwikipedia.org

Gamma-glutamyl transpeptidase (GGT) is a membrane-bound enzyme that plays a key role in glutathione metabolism by breaking it down. nih.govwikipedia.org It catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water. mdpi.comnih.govwikipedia.orgnih.gov This transpeptidation reaction has been ingeniously exploited for the stereospecific synthesis of D-γ-glutamyl peptides.

A highly efficient method involves using bacterial GGT with D-glutamine as the γ-glutamyl donor. nih.govasm.org Research has shown that when D-glutamine is used instead of L-glutamine, the synthesis of by-products like γ-glutamylglutamine is minimized, leading to a significant increase in the yield of the desired γ-D-glutamyl product. nih.govasm.org For instance, the yield of γ-glutamyltaurine synthesis dramatically increased from 25% to 71% when switching from an L-glutamine to a D-glutamine donor. nih.gov

The enzyme exhibits different affinities for D- and L-isomers, as shown by their Michaelis-Menten constants (Kₘ). While the Kₘ values for D-glutamyl compounds are higher than for their L-counterparts, they are sufficiently low to be effective in enzymatic production systems where high concentrations of the D-glutamine donor are used. nih.gov

SubstrateKₘ (μM)
γ-L-glutamyl-p-nitroanilide12.5
γ-D-glutamyl-p-nitroanilide137
L-glutamine8.3
D-glutamine278
Table 1: Kₘ values of bacterial γ-glutamyltranspeptidase for various γ-glutamyl donors, as measured by the hydrolysis reaction. nih.gov

This enzymatic approach is advantageous because it is highly stereospecific, and the simplification of the product mixture makes purification less complex. nih.gov

Microbial fermentation provides a promising platform for the production of γ-glutamyl peptide analogs. Various γ-glutamyl peptides have been identified in fermented foods such as soy sauce, miso, and cheese, where their formation is attributed to the enzymatic activities of microorganisms. researchgate.netnih.govresearchgate.netresearchgate.net

Fermentation systems can be designed to produce specific analogs by providing the necessary precursors in the growth medium. For example, studies with Saccharomyces cerevisiae (baker's yeast) have demonstrated the production of γ-glutamyl-valyl-glycine. nih.gov This synthesis is carried out by the yeast's native glutathione synthesis enzymes, Gsh1p (GCL) and Gsh2p (GS), which exhibit broad substrate specificity. nih.govplos.org Similarly, miso fermentation of cereal by-products like wheat bran and brewer's spent grain has been shown to generate a variety of kokumi γ-glutamyl peptides, including γ-ECG, γ-EVG, γ-EV, γ-EE, γ-EF, and γ-EL. nih.gov These processes showcase the potential of using whole-cell microbial systems for the cost-effective production of D-γ-glutamyl peptide analogs by supplementing the fermentation media with D-glutamate or D-glutamine and L-cysteine. researchgate.net

Fermentation Substrateγ-Glutamyl PeptideStage Detected
Wheat bran S1/BSGγ-EFLast stage
Table 2: Detection of γ-glutamyl peptides during miso fermentation of cereal by-products. nih.gov

Chemo-Enzymatic and Chemical Synthesis Strategies for Stereospecific Analogs

Combining the precision of enzymes with the versatility of organic chemistry, chemo-enzymatic synthesis offers a powerful strategy for producing stereospecific peptide analogs. dntb.gov.uanih.gov This approach circumvents many of the challenges associated with purely chemical synthesis, such as the potential for racemization and the need for complex protection and deprotection steps.

A typical chemo-enzymatic route involves the chemical synthesis of a key precursor molecule, which is then modified by one or more enzymatic steps. nih.govnih.gov For the synthesis of Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-, a possible strategy would be the chemical synthesis of D-glutamic acid with appropriate protecting groups, followed by enzymatic coupling to a protected L-cysteine and subsequent glycine addition. Alternatively, an enzyme could be used to selectively deprotect a chemically synthesized, multi-protected precursor. For instance, enzymes like Alcalase have been used for the high-yield, α-selective hydrolysis of glutamyl diesters to produce γ-protected glutamic acid derivatives. researchgate.net This combination of chemical flexibility and enzymatic stereoselectivity provides a robust and efficient path to complex, stereochemically pure peptides. nih.gov

Purely chemical synthesis of such peptides remains challenging due to the multiple reactive functional groups on the amino acid building blocks that must be selectively protected and deprotected to achieve the correct peptide bond formation. wikipedia.org

Isotopic Labeling Techniques for Mechanistic Studies

To understand the intricate mechanisms of the enzymatic reactions involved in peptide synthesis, researchers employ isotopic labeling techniques. cpcscientific.com Stable isotope-labeled peptides (SIL peptides), which contain heavier isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are chemically identical to their natural counterparts but are distinguishable by mass spectrometry. cpcscientific.com

These labeled molecules serve as invaluable tools for several applications:

Mechanistic Elucidation: By incorporating isotopes into substrates, scientists can trace the path of atoms through a reaction, confirming the mechanism of bond formation and cleavage by enzymes like GCL, GS, and GGT. cpcscientific.com

Quantitative Analysis: SIL peptides are widely used as internal standards in mass spectrometry-based proteomics for the absolute quantification (AQUA) of proteins and peptides in complex biological samples. cpcscientific.com A known amount of a SIL peptide corresponding to the target analyte is added to a sample, and the ratio of the mass spectrometer signals from the labeled and unlabeled peptides allows for precise quantification.

Structural Studies: Peptides labeled with isotopes suitable for Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹³C and ¹⁵N, are used to determine the three-dimensional structure of peptides and proteins and to study their interactions. cpcscientific.com

De Novo Sequencing: Comparing the tandem mass spectra of unlabeled (d0) and deuterated (d3) methyl-esterified peptides can facilitate automated de novo sequencing of novel peptides. nih.gov

A specific technique involves the on-tissue incorporation of oxygen-18 (¹⁸O) from H₂¹⁸O into the C-terminus of peptides following tryptic digestion. nih.gov This method produces a characteristic isotopic pattern that allows for the unambiguous identification of peptides in complex tissue samples analyzed by MALDI imaging mass spectrometry. nih.gov

Stereochemical Investigations and Chiral Recognition in Biological Systems

Enantiomeric Specificity of Glutathione-Associated Enzymes

Glutathione-associated enzymes, critical for processes like detoxification, antioxidant defense, and cellular metabolism, exhibit a high degree of stereoselectivity. wikipedia.orgnih.gov This specificity is a direct result of the precisely arranged amino acid residues in their active sites, which form a chiral environment optimized for binding L-glutathione.

The enzymes responsible for the synthesis and degradation of glutathione (B108866) demonstrate stringent recognition for the L-γ-glutamyl moiety.

γ-Glutamyl-cysteine Synthetase (γ-GCS): This is the rate-limiting enzyme in glutathione synthesis. It catalyzes the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. The active site of γ-GCS is tailored to accommodate L-glutamate, and the presence of D-glutamate significantly hinders or prevents the synthesis of the D-glutamyl analog.

γ-Glutamyltranspeptidase (GGT): This cell-surface enzyme is key to glutathione degradation, breaking it down to provide constituent amino acids for the cell. nih.govqmul.ac.uk GGT cleaves the γ-glutamyl bond and can transfer the γ-glutamyl group to an acceptor molecule, such as an amino acid or water. nih.govnih.gov While the binding pocket of GGT is optimized for the L-γ-glutamyl portion of glutathione, some studies suggest it can tolerate the D-stereoisomer to a degree. mdpi.com The binding of the γ-glutamyl moiety involves interactions with key residues like arginine and serine, which form hydrogen bonds and salt bridges with the substrate's carboxyl and amino groups. nih.gov It has been proposed that the ionic bond interactions may be more significant than the direction-specific hydrogen bonds, which could explain the tolerance for the D-stereoisomer. mdpi.com However, the efficiency of processing D-glutathione is substantially lower than for its natural L-counterpart. For instance, studies on human GGT1 and GGT5 show marked differences in their kinetic parameters for oxidized L-glutathione (GSSG) versus its D-form, highlighting this specificity. nih.gov

γ-Glutamylcyclotransferase (GGCT): This enzyme family specifically degrades glutathione into 5-oxo-L-proline and a Cys-Gly dipeptide, playing a role in glutathione homeostasis. ebi.ac.ukabcam.commdpi.com These enzymes are noted for acting specifically on glutathione and not other γ-glutamyl peptides, suggesting a high degree of specificity for the entire L-γ-glutamyl-L-cysteinyl-glycine structure. abcam.com

A comparative look at the Michaelis constant (Kₘ), which indicates the substrate concentration at which an enzyme operates at half its maximum velocity, reveals the differing affinities of enzymes for L- and D-glutamyl compounds.

EnzymeSubstrateKₘ (µM)Organism/Source
Human GGT1L-Glutathione (reduced)11Human
Human GGT5L-Glutathione (reduced)11Human
Human GGT1L-Glutathione (oxidized)9Human
Human GGT5L-Glutathione (oxidized)43Human

Data sourced from a study on the substrate specificity of human GGT1 and GGT5 enzymes. nih.gov

Glutathione S-Transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of L-glutathione to a wide range of xenobiotic and endogenous electrophilic compounds. wikipedia.org This conjugation makes the target compounds more water-soluble, facilitating their excretion. wikipedia.org

The active site of GSTs is composed of two distinct subsites: the G-site, which binds glutathione, and the H-site, which binds the hydrophobic electrophilic substrate. nih.gov The G-site has evolved to be highly specific for the L-γ-glutamyl residue of glutathione. researchgate.net This specificity is critical for correctly positioning the thiol group of the cysteine residue for nucleophilic attack on the co-substrate bound in the H-site. wikipedia.org

The substitution of the L-glutamyl residue with a D-glutamyl moiety in Glycine (B1666218), N-(N-D-γ-glutamyl-L-cysteinyl)- disrupts the precise network of interactions within the G-site. This leads to:

Reduced Binding Affinity: The D-analog does not fit optimally into the active site, resulting in weaker binding and a higher Michaelis constant (Kₘ) compared to L-glutathione.

Impaired Catalysis: The improper orientation of the D-glutathione analog within the active site can hinder the catalytic activity of the enzyme, leading to a significantly lower turnover rate (kcat). In many cases, the D-analog may act as a competitive inhibitor rather than a substrate.

Similarly, Glutathione Reductase (GR) , the enzyme responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG), is also highly stereospecific. wikipedia.orgproteopedia.org It uses NADPH to reduce the disulfide bond of GSSG. wikipedia.org The active site of GR is a complex structure designed to accommodate two glutathione molecules in the oxidized dimer. nih.gov Studies on glutathione analogs with modifications near the disulfide bond have shown that even minor steric changes can completely abolish the enzyme's ability to reduce the analog, which instead acts as a competitive inhibitor. tandfonline.comnih.gov It is expected that the D,D-disulfide analog of oxidized glutathione would be a very poor substrate, if at all, for glutathione reductase due to the incorrect stereochemistry of the glutamyl portions preventing proper docking in the active site.

Conformational Analysis and Molecular Modeling of D-Glutamyl Peptide Analogs

The three-dimensional shape, or conformation, of a peptide is crucial to its biological function. The substitution of an L-amino acid with its D-enantiomer can significantly alter the peptide's preferred conformation. In the case of Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-, the D-glutamyl residue forces the peptide backbone into a different spatial arrangement compared to L-glutathione.

Molecular dynamics (MD) simulations and NMR spectroscopy are powerful tools used to study the conformations of peptides in solution. researchgate.net Studies on L-glutathione and its analogs show that it is a flexible molecule that can adopt various conformations, often described as "extended" or "folded". researchgate.net

For the D-glutamyl analog, molecular modeling would likely predict:

Changes in Intramolecular Hydrogen Bonding: The pattern of hydrogen bonds that stabilize the peptide's structure would be different, potentially leading to more open or, conversely, more compact structures than L-glutathione.

Modified Solvent Accessible Surface Area: The change in conformation would alter the exposure of different parts of the molecule to the solvent, which could affect its solubility and interactions with other molecules.

These conformational changes are central to explaining the altered biochemical behavior of D-glutathione. The specific shape presented by the D-analog is not recognized efficiently by the active sites of enzymes adapted for the L-form.

Theoretical Implications of D-Stereochemistry for Enzyme-Substrate Binding Interactions

The "three-point attachment" model is a classic concept explaining how enzymes differentiate between stereoisomers. For an enzyme to distinguish between a chiral molecule and its mirror image, it must interact with the substrate at a minimum of three specific points.

In the context of glutathione-metabolizing enzymes, the binding of L-glutathione to the active site involves a precise network of interactions. These can include:

Ionic interaction with the α-carboxylate of the glutamate residue.

Hydrogen bonding with the α-amino group of the glutamate residue.

Hydrogen bonding with the γ-glutamyl peptide bond.

Specific interactions with the cysteinyl and glycyl portions of the molecule.

When Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- attempts to bind, the positions of the α-amino and α-carboxylate groups of the D-glutamate residue are essentially swapped relative to the peptide backbone. This has critical theoretical consequences:

Steric Hindrance: The D-configuration may place a functional group where a bulky part of the enzyme's active site resides, creating a steric clash that prevents proper binding.

Loss of Key Interactions: The repositioned functional groups of the D-glutamyl moiety can no longer form the optimal hydrogen bonds or ionic interactions necessary for strong binding. For example, if an arginine residue in the active site is positioned to form a salt bridge with the α-carboxylate of L-glutamate, it will be in the wrong location to interact effectively with the same group on D-glutamate.

Improper Catalytic Positioning: Even if the D-analog can bind to some extent, the crucial thiol group of the cysteine residue may not be positioned correctly relative to the enzyme's catalytic residues or the co-substrate (in the case of GSTs). This misalignment prevents the chemical reaction from occurring efficiently.

Therefore, the introduction of D-stereochemistry acts as a powerful disruptor of the evolutionarily optimized enzyme-substrate complex. This disruption explains why Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- is generally not a substrate for, and can even be an inhibitor of, the enzymes designed to process its natural L-counterpart.

Applications in Enzyme Mechanism Elucidation and Biochemical Pathway Analysis

Understanding Catalytic Mechanisms Through D-Analog Inhibition and Substrate Replacement Studies

The use of substrate analogs that inhibit or are processed differently by enzymes is a cornerstone of mechanistic enzymology. nih.govdntb.gov.ua These molecules, often referred to as transition state analogs, can "freeze" the enzymatic reaction at a specific step by binding with high affinity to an intermediate form of the enzyme, providing a snapshot of the catalytic process. annualreviews.orgnih.gov

In the context of the γ-glutamyl cycle, analogs containing a D-glutamyl moiety have been used to selectively inhibit enzymes and study their reaction mechanisms. nih.govnih.gov For example, uncompetitive inhibitors of GGT, which only bind to the enzyme after the γ-glutamyl substrate has bound and the first product has been released, have been developed. nih.gov These inhibitors effectively trap the γ-glutamyl enzyme intermediate, confirming the "ping-pong" mechanism of the enzyme and allowing for the study of the acceptor-binding site. nih.govnih.gov The ability of these analogs to act as inhibitors rather than substrates provides strong evidence for the specific conformational changes and steric requirements that occur during catalysis. nih.gov

Table 2: Examples of Substrate Analogs and Their Mechanistic Insights

Enzyme Analog Type Mechanism of Action Insight Gained
GGT D-γ-Glutamyl Donor Substrate replacement Decouples hydrolysis from transpeptidation, revealing acceptor site specificity. nih.gov
GGT Uncompetitive Inhibitor Binds to γ-glutamyl-enzyme intermediate Confirms the ping-pong catalytic mechanism and allows characterization of the acceptor site. nih.gov
GCL L-Glutamate Analog (BSO) Mechanism-based inhibition Elucidates the role of ATP-dependent phosphorylation in forming a transition-state intermediate. nih.gov

Studies on Non-Canonical Enzymatic Activities and Pathways Using D-Analogs

While enzymes are known for their high specificity, some can exhibit promiscuous or non-canonical activities under certain physiological or experimental conditions. The use of D-analogs and the manipulation of substrate availability have been key to uncovering such alternative pathways.

A striking example of non-canonical activity has been discovered for glutamate-cysteine ligase (GCL). Under conditions of cysteine deprivation, a rate-limiting factor for glutathione (B108866) synthesis, the catalytic subunit of GCL (GCLC) demonstrates a promiscuous ability to ligate glutamate (B1630785) to other small, non-charged amino acids instead of cysteine. nih.gov This leads to the formation of various non-canonical γ-glutamyl dipeptides. This activity appears to be a protective mechanism to prevent the toxic accumulation of glutamate. nih.gov This finding fundamentally expands the known functional repertoire of GCL beyond the canonical glutathione synthesis pathway.

For GGT, the observation that D-γ-glutamyl donors are exclusively hydrolyzed rather than being used for transpeptidation can also be viewed through the lens of altered or non-canonical processing. nih.gov It reveals a latent hydrolase activity that becomes dominant when the canonical pathway is blocked by stereochemical incompatibility at the acceptor site. These findings, made possible by the use of specific D-analogs, underscore the utility of such compounds in revealing the hidden catalytic potential and regulatory complexity of enzymes.

Comparative Biochemistry and Pathway Interrogations

D-Peptide Metabolism and Processing Pathways in Select Organisms

The metabolic fate of peptides containing D-amino acids is markedly different from their natural L-counterparts, primarily due to the stereospecificity of most proteolytic enzymes. While L-peptides are typically readily degraded, D-peptides exhibit significant resistance to proteolysis, a property stemming from the chiral incompatibility with the active sites of common proteases. nih.govmdpi.com However, specific enzymatic pathways capable of processing D-peptides do exist, particularly in microorganisms.

In general, the susceptibility of a D-amino acid-containing peptide to enzymatic cleavage depends on the type of organism, the specific enzyme, and the position of the D-residue within the peptide. nih.gov

Bacterial Pathways: Bacteria possess a more diverse metabolic toolkit for D-amino acid and D-peptide processing, largely linked to the essential role of D-amino acids in their cell wall peptidoglycan. nih.gov Enzymes such as D-aminopeptidases, which cleave D-amino acids from the N-terminus of peptides, have been identified. wikipedia.org For instance, D-stereospecific aminopeptidase (B13392206) (EC 3.4.11.19) from various bacteria can hydrolyze N-terminal D-amino acids, with a preference for residues like D-Alanine or D-Threonine. wikipedia.org Additionally, some bacterial γ-glutamyl transpeptidases (GGT) have been shown to recognize and transfer D-γ-glutamyl moieties, suggesting a potential pathway for the degradation of N-(N-D-γ-glutamyl-L-cysteinyl)-glycine. nih.gov

Eukaryotic and Mammalian Pathways: Higher organisms have a more limited capacity to metabolize D-peptides. nih.gov Mammalian D-amino acid oxidase (DAO) is a key flavoenzyme in D-amino acid metabolism, but its action is restricted to free D-amino acids, where it catalyzes oxidative deamination to yield α-keto acids, ammonia, and hydrogen peroxide. nih.govresearchgate.net Therefore, DAO could only act on the D-glutamate residue of the titular compound after it has been cleaved from the peptide chain.

Mammalian peptidases show strict stereoselectivity. Renal dipeptidases, for example, can hydrolyze dipeptides with a C-terminal D-amino acid but are ineffective against tripeptides or peptides with an N-terminal D-residue. nih.gov This implies that mammalian enzymes are unlikely to directly cleave the N-terminal D-glutamate from N-(N-D-γ-glutamyl-L-cysteinyl)-glycine. Aminopeptidases, which cleave single amino acids from the N-terminus of peptides, are also generally specific for L-residues. youtube.com

Enzyme ClassSelect Organism(s)Action on D-PeptidesRelevance to N-(N-D-γ-glutamyl-L-cysteinyl)-glycine
D-Aminopeptidase Bacteria (e.g., Brucella anthropi)Cleaves N-terminal D-amino acids. wikipedia.orgPotentially capable of cleaving the N-terminal D-glutamate. Specificity for D-glutamate may vary.
γ-Glutamyl Transpeptidase (GGT) Bacteria (e.g., E. coli)Can utilize D-γ-glutamyl compounds as donors, transferring the D-γ-glutamyl moiety. nih.govCould initiate degradation by cleaving the γ-D-glutamyl-L-cysteine bond.
Mammalian Dipeptidases Mammals (Kidney)Hydrolyze dipeptides with a C-terminal D-amino acid. Ineffective on tripeptides or N-terminal D-residues. nih.govUnlikely to process the intact tripeptide.
D-Amino Acid Oxidase (DAO) Mammals (Kidney, Brain)Acts only on free D-amino acids, converting them to α-keto acids. nih.govCould metabolize D-glutamate only after its release from the peptide chain by another enzyme.
General Proteases (e.g., Trypsin, Chymotrypsin) MammalsGenerally unable to cleave peptide bonds involving D-amino acids due to active site stereospecificity. nih.govThe peptide is expected to be highly resistant to general proteolysis.

Interplay of D-Analogs with Natural L-Glutathione Homeostasis (Theoretical and Analog-Based Research)

The structural similarity of N-(N-D-γ-glutamyl-L-cysteinyl)-glycine to L-glutathione (L-GSH) suggests a potential for significant interaction with the enzymes governing L-GSH homeostasis. This interplay can be examined at the levels of synthesis, degradation, and redox cycling.

Synthesis: The biosynthesis of L-GSH is a two-step, ATP-dependent process catalyzed by glutamate-cysteine ligase (GCL, or γ-GCS) and glutathione (B108866) synthetase (GS). nih.govresearchgate.net

Glutamate-Cysteine Ligase (GCL): This enzyme, which catalyzes the rate-limiting first step, is highly specific for L-glutamate. nih.govpnas.org Therefore, it is considered highly improbable that GCL would utilize D-glutamate as a substrate to synthesize the D-analog's precursor, γ-D-glutamyl-L-cysteine.

Glutathione Synthetase (GS): This enzyme ligates glycine (B1666218) to the dipeptide γ-glutamylcysteine. While mammalian GS is specific for L-γ-glutamyl-L-cysteine, some bacterial GS enzymes have shown broader substrate specificity, capable of producing various γ-glutamyltripeptides. nih.gov However, this is contingent on the prior formation of the γ-glutamyl-cysteine dipeptide, which is unlikely to occur with a D-glutamate starting material in most organisms.

Degradation: The primary enzyme responsible for the catabolism of extracellular L-GSH is γ-glutamyl transpeptidase (GGT). nih.gov GGT cleaves the γ-glutamyl bond and can transfer the glutamyl moiety to an acceptor. Research on bacterial GGT from E. coli has shown that it can recognize and utilize D-glutamine (a γ-D-glutamyl compound) as a γ-glutamyl donor, although with a significantly higher Michaelis constant (Km) compared to the L-isomer, indicating lower affinity. nih.gov This finding suggests that GGT could potentially cleave the γ-D-glutamyl bond of N-(N-D-γ-glutamyl-L-cysteinyl)-glycine, releasing L-cysteinyl-glycine. This dipeptide would then be a substrate for dipeptidases, following the canonical L-GSH degradation pathway. nih.govhmdb.ca

Redox Cycling: Glutathione reductase (GR) is a critical enzyme that maintains a high intracellular ratio of reduced (GSH) to oxidized (GSSG) glutathione by catalyzing the NADPH-dependent reduction of GSSG. proteopedia.orgwikipedia.org The stereochemistry of the substrate is crucial for GR activity. Studies using analogs of oxidized glutathione have demonstrated that modifications near the disulfide bond can severely impede or completely block enzymatic reduction. nih.govtandfonline.com An analog with a methyl group added to the cysteine residues acted as a competitive inhibitor of GR but could not be reduced. tandfonline.com Based on this, it is theorized that the oxidized dimer of N-(N-D-γ-glutamyl-L-cysteinyl)-glycine would not be a substrate for glutathione reductase and could potentially act as a competitive inhibitor, thereby disrupting the cell's redox balance.

Enzymatic ProcessKey Enzyme(s)Interaction with L-Glutathione (L-GSH)Theoretical Interaction with D-Glutathione Analog
Synthesis (Step 1) Glutamate-Cysteine Ligase (GCL)Utilizes L-glutamate to form L-γ-glutamyl-L-cysteine. pnas.orgUnlikely to utilize D-glutamate as a substrate due to high stereospecificity. pnas.org
Synthesis (Step 2) Glutathione Synthetase (GS)Adds glycine to L-γ-glutamyl-L-cysteine to form L-GSH. acs.orgWould not be a substrate as its precursor is not synthesized by GCL.
Degradation γ-Glutamyl Transpeptidase (GGT)Cleaves the γ-glutamyl bond of extracellular L-GSH. nih.govBacterial GGT can process D-γ-glutamyl donors, suggesting the D-analog could be a substrate, albeit a poor one. nih.gov
Redox Cycling Glutathione Reductase (GR)Reduces oxidized L-GSH (GSSG) to L-GSH. oxfordbiomed.comThe oxidized D-analog is predicted to be a poor substrate and a potential competitive inhibitor. nih.govtandfonline.com

Investigation of Unnatural Amino Acid and Peptide Integration within Cellular Processes

The integration of unnatural amino acids and peptides into cellular processes is a field of significant research, driven by the desire to create novel therapeutics and biological tools. The behavior of N-(N-D-γ-glutamyl-L-cysteinyl)-glycine can be understood within this broader context.

Cellular Uptake: The transport of peptides across the cell membrane is a complex process. karger.com Small peptides can be taken up by various mechanisms, including endocytosis (such as macropinocytosis) and in some cases, direct translocation. mdpi.comnih.gov The incorporation of unnatural amino acids, including D-isomers, can influence this process. nih.gov Research on cell-penetrating peptides (CPPs) has shown that the inclusion of unnatural residues can enhance cellular uptake. mdpi.comnih.gov Therefore, N-(N-D-γ-glutamyl-L-cysteinyl)-glycine may be transported into cells, although the specific transporters or pathways involved have not been elucidated. The mechanisms are often dependent on the peptide's concentration, cell type, and physicochemical properties. nih.gov

Metabolic Integration: As detailed in section 5.1, D-peptides are largely excluded from the rapid proteolytic degradation that affects L-peptides. This metabolic resistance is a key feature of their interaction with cellular processes. While ribosomal protein synthesis is strictly limited to L-amino acids, some bacteria utilize non-ribosomal peptide synthetase (NRPS) systems that can incorporate D-amino acids into a variety of secondary metabolites. wikipedia.org

The primary route for integrating D-amino acids into core metabolic pathways in bacteria is through the action of racemases, which interconvert L- and D-enantiomers. nih.gov These enzymes are crucial for providing D-amino acids for peptidoglycan synthesis. nih.gov In mammals, free D-amino acids that are either ingested or generated by the gut microbiota can be absorbed and metabolized by D-amino acid oxidase (DAO) in tissues like the kidney and brain. nih.govresearchgate.net The resulting α-keto acid can then enter central carbon metabolism, for instance, α-ketoglutarate (from glutamate) can enter the Krebs cycle. davuniversity.org This represents a pathway for the carbon skeleton of the unnatural D-glutamate residue to be integrated into cellular metabolism, but only following its cleavage from the peptide.

Cellular ProcessGeneral Mechanism for Unnatural Peptides/Amino AcidsPotential Fate of N-(N-D-γ-glutamyl-L-cysteinyl)-glycine
Cellular Transport Uptake via endocytosis or direct translocation. Cell-penetrating peptides (CPPs) often utilize these routes. mdpi.comresearchgate.netMay be transported into cells, though the efficiency and mechanism are unknown.
Proteolytic Degradation Generally high resistance to common proteases due to stereochemistry. mdpi.comExpected to be highly stable against degradation by most mammalian peptidases.
Metabolism of Constituent D-Amino Acid Free D-amino acids can be converted to α-keto acids by D-amino acid oxidase (DAO) in mammals nih.gov or processed by bacterial racemases. nih.govIf the D-glutamate residue is cleaved, it could be a substrate for DAO, yielding α-ketoglutarate.
Biosynthetic Incorporation D-amino acids are not incorporated by ribosomes. Some bacteria use NRPS systems for incorporation into secondary metabolites. wikipedia.orgThe peptide itself would not be biosynthetically produced via ribosomal pathways.

Advanced Analytical and Spectroscopic Characterization Methods

Chromatographic and Electrophoretic Techniques for D-Analog Separation and Purification

The separation of peptide diastereomers is crucial for their identification, quantification, and purification. researchgate.net High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the predominant techniques employed for this purpose due to their high resolving power. researchgate.netchromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase (RP-HPLC) mode, is a cornerstone for separating peptide epimers. mdpi.com The subtle differences in hydrophobicity and conformation between diastereomers can lead to different retention times on the chromatographic column. acs.org For enhanced separation, chiral stationary phases (CSPs) are often utilized. These phases are designed to interact stereoselectively with chiral molecules.

Key CSPs for amino acid and peptide separations include:

Teicoplanin-based CSPs: These are known for their broad applicability in separating free natural and synthetic α, β, and γ-amino acids, as well as small peptides. chromatographytoday.com They are highly compatible with mass spectrometry, making them suitable for LC-MS applications. chromatographytoday.com

Cyclodextrin-based CSPs: These have been successfully used for the separation of derivatized amino acids. chromatographyonline.com

Crown Ether-based CSPs: These have demonstrated high resolution and short analysis times for separating amino acid enantiomers. mdpi.com

The choice of CSP can be critical, as some phases may offer complementary selectivity, allowing for the resolution of complex mixtures. sigmaaldrich.com

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a powerful alternative to HPLC, noted for its high separation efficiency, especially for polar and charged molecules like peptides. researchgate.netmdpi.com Unlike HPLC, which relies on partitioning between mobile and stationary phases, CE separates molecules based on their electrophoretic mobility in an electric field. Diastereomeric peptides, despite having the same mass-to-charge ratio, can exhibit different mobilities due to variations in their hydrodynamic radius and ionization constants, which are influenced by their unique three-dimensional conformations. nih.gov

Several CE modes have been assessed for their ability to resolve peptide diastereomers: nih.gov

Capillary Zone Electrophoresis (CZE): The simplest form of CE, it separates ions based on their electrophoretic mobility in an open capillary. nih.govresearchgate.net

Micellar Electrokinetic Chromatography (MEKC): This technique uses surfactants (micelles) as a pseudo-stationary phase. It has proven particularly effective for separating peptide pairs containing hydrophobic or aromatic side chains. nih.gov

Open-Tubular Capillary Electrochromatography (OT-CEC): This hybrid method combines elements of both CE and chromatography, using a coated capillary. It is highly effective for separating peptide pairs with hydrophilic side chains. nih.gov

Research has shown that the separation of peptide diastereomers is highly dependent on the chosen CE method and the specific properties of the amino acid side chains. nih.gov

TechniquePrinciple of SeparationPrimary Application for Peptide DiastereomersReference
Reversed-Phase HPLC (RP-HPLC)Differential partitioning based on hydrophobicity.General separation of epimers, often coupled with MS. mdpi.comacs.org
Chiral HPLC (with CSPs)Stereoselective interactions with a chiral stationary phase.Separation of amino acid enantiomers and small peptides. chromatographytoday.comsigmaaldrich.com
Capillary Zone Electrophoresis (CZE)Differences in electrophoretic mobility.Separation of charged, polar diastereomers. nih.gov
Micellar Electrokinetic Chromatography (MEKC)Partitioning between an aqueous buffer and micelles.Effective for diastereomers with hydrophobic/aromatic residues. nih.gov
Open-Tubular Capillary Electrochromatography (OT-CEC)Combined electrophoretic and chromatographic separation.Effective for diastereomers with hydrophilic residues. nih.gov

Spectroscopic Methods for Stereochemical and Structural Elucidation (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules in their native solution state. nmims.edu It provides detailed information on the stereochemistry and conformation of peptides, making it essential for distinguishing between diastereomers like Glycine (B1666218), N-(N-D-γ-glutamyl-L-cysteinyl)- and its all-L counterpart. nih.gov

The structural differences between diastereomers lead to distinct NMR spectra. nih.gov The key NMR parameters for peptide analysis are chemical shifts, spin-spin coupling constants (J-couplings), and the Nuclear Overhauser Effect (NOE). researchgate.net

Chemical Shifts: The resonance frequency (chemical shift) of a nucleus is highly sensitive to its local electronic environment. researchgate.net The incorporation of a D-amino acid alters the peptide's fold, causing measurable changes in the chemical shifts of nearby protons (¹H) and carbons (¹³C), particularly the α-protons. researchgate.net

J-Couplings: These through-bond scalar couplings provide information about dihedral angles, which define the peptide backbone conformation. researchgate.net

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in space (typically < 5 Å), regardless of their position in the sequence. youtube.com NOE data is fundamental for calculating the three-dimensional structure of a peptide. youtube.com

A suite of two-dimensional (2D) NMR experiments is typically required for the complete resonance assignment and structural analysis of a peptide: nmims.eduuzh.ch

COSY (Correlation Spectroscopy): Identifies protons that are coupled through a few bonds.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single amino acid's spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximities between protons, which is critical for sequential assignment and structure determination. uzh.ch

By comparing the NMR data of the D-analog with its synthetic all-L standard, researchers can confirm the stereochemical configuration and elucidate the specific conformational changes induced by the D-amino acid residue. nih.gov

NMR ExperimentInformation ProvidedRelevance to Diastereomer AnalysisReference
TOCSYIdentifies all protons within an amino acid spin system.Aids in the initial assignment of amino acid residues. youtube.comuzh.ch
NOESYIdentifies protons close in 3D space (<5 Å).Crucial for determining sequential connectivity and overall peptide fold, highlighting conformational differences between diastereomers. youtube.comuzh.ch
Chemical Shift AnalysisSensitive to the local electronic environment and conformation.Distinct chemical shift patterns, especially for protons near the D-residue, differentiate diastereomers. researchgate.net
J-Coupling ConstantsProvide information on backbone and side-chain dihedral angles.Differences in coupling constants reflect altered bond angles and local geometry due to the D-amino acid. researchgate.net

Mass Spectrometry-Based Approaches for D-Peptide Identification and Quantification

While conventional mass spectrometry (MS) cannot directly distinguish between isomers that have the same mass-to-charge ratio, it is a highly sensitive and indispensable tool when coupled with other techniques. acs.orgnih.gov

Coupling with Separation Methods

The most straightforward approach is to couple MS with a separation technique like HPLC or CE. mdpi.comnih.gov In an LC-MS or CE-MS setup, the diastereomers are first separated based on their retention time or electrophoretic mobility, and the mass spectrometer then serves as a highly sensitive and specific detector to confirm their mass and identity.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (in this case, the protonated peptide) and its fragmentation to produce a characteristic spectrum of product ions. Diastereomers can sometimes yield different fragmentation patterns or different relative abundances of fragment ions upon collision-induced dissociation (CID), which can be used for their identification. researchgate.net However, more advanced fragmentation techniques can offer greater sensitivity to stereochemistry. Radical-directed dissociation (RDD), for instance, can produce significantly different fragmentation patterns for peptide epimers compared to traditional CID, providing a clearer distinction. researchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion mobility spectrometry (IMS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov Because diastereomers have different three-dimensional structures, they will have different rotational-averaged collision cross-sections (CCS), allowing them to be separated by IMS. acs.org Coupling liquid chromatography with tandem mass spectrometry and ion mobility spectrometry (LC-MS/MS-IMS) provides a multi-dimensional analytical strategy. This approach can separate epimeric fragment ions generated in the mass spectrometer, enabling the precise localization of the D-amino acid within the peptide sequence. acs.org

Quantification

For quantitative analysis, mass spectrometry typically relies on the use of internal standards. The gold standard involves using a stable isotope-labeled version of the analyte peptide, which co-elutes with the target peptide but is differentiated by its mass in the spectrometer. youtube.com Label-free approaches, such as coulometric mass spectrometry (CMS), have also been developed for absolute quantification. This method involves derivatizing the peptide with an electroactive tag, allowing for quantification based on electrochemical oxidation followed by MS detection, which eliminates the need for expensive synthesized standards. nih.gov For γ-glutamyl peptides specifically, derivatization protocols for analysis by gas chromatography-mass spectrometry (GC-MS) have been explored, although care must be taken to control for potential intramolecular conversions, such as the formation of pyroglutamate. nih.govmdpi.com

MS-Based ApproachPrincipleKey Advantage for D-Peptide AnalysisReference
LC-MS / CE-MSMS detection following liquid-phase separation.Separates isomers prior to detection, enabling quantification based on chromatographic peaks. mdpi.comnih.gov
Tandem MS (MS/MS)Fragmentation of isolated ions to produce product ion spectra.Differences in fragment ion ratios can distinguish between diastereomers. researchgate.net
Radical-Directed Dissociation (RDD)Fragmentation initiated by radical chemistry.Offers enhanced sensitivity to stereochemistry compared to conventional CID. researchgate.net
Ion Mobility Spectrometry (IMS-MS)Gas-phase separation based on ion size and shape (CCS).Directly separates diastereomers and their fragments in the gas phase. acs.orgnih.gov
Stable Isotope LabelingUse of a heavy-isotope version of the peptide as an internal standard.Provides high accuracy and precision for quantification. youtube.com

Future Directions and Advanced Research Perspectives

Directed Evolution and Engineering of Enzymes for D-Peptide Synthesis and Transformation

The biosynthesis and modification of peptides containing D-amino acids present a significant challenge, as native enzymes are overwhelmingly selective for L-stereoisomers. nih.gov However, the powerful methodology of directed evolution is paving the way for the creation of bespoke enzymes capable of synthesizing and transforming D-peptides like Glycine (B1666218), N-(N-D-γ-glutamyl-L-cysteinyl)-.

Directed evolution mimics natural selection in a laboratory setting, employing iterative cycles of genetic diversification (through methods like random mutagenesis or DNA recombination) and high-throughput screening or selection to identify enzyme variants with desired properties. nih.govnobelprize.orgnih.govyoutube.com This approach has been successfully used to tailor enzymes for new substrates, enhance their stability, and even catalyze entirely new chemical reactions, making it an ideal strategy for overcoming the stereo-selectivity barrier. nobelprize.orgucsb.edu

Future research will likely focus on engineering the enzymes of the glutathione (B108866) synthesis pathway, namely γ-glutamylcysteine ligase (GCL) and glutathione synthetase (GSS), which catalyze the two-step formation of glutathione. mdpi.com By applying directed evolution, these enzymes could be re-engineered to accept D-glutamate as a substrate, enabling the direct biological synthesis of the D-γ-glutamyl analog. Moreover, researchers are exploring the use of unique enzymes, such as D-amino acid specific proteases, which can be adapted for the ligation of peptide fragments, preventing unwanted side reactions. nih.gov The discovery of natural peptide epimerases, which introduce D-amino acid residues into peptides, also provides a template for engineering novel biocatalysts. frontiersin.org

Beyond synthesis, engineered enzymes could be developed for the specific transformation of this D-analog. For instance, phosphatases have been shown to act on D-peptidic substrates, suggesting that other enzyme classes could be evolved to modify the D-γ-glutamyl-L-cysteinyl-glycine backbone or its constituent amino acids for specific applications. nih.gov

Table 1: Methodologies in Directed Evolution for Enzyme Engineering
MethodologyDescriptionPotential Application for D-Peptide Synthesis
Random Mutagenesis (e.g., Error-Prone PCR)Introduces random point mutations throughout a gene. Useful when little is known about which residues are critical for the desired function. nih.govGenerating large libraries of GCL or GSS variants to screen for acceptance of D-glutamate.
Site-Directed Mutagenesis (e.g., Saturation Mutagenesis)Targets specific codons or regions for mutation. Used when structural or mechanistic data is available to guide the changes. nih.govTargeting the active site of glutathione pathway enzymes to alter substrate specificity from L- to D-glutamate.
Genetic Recombination (e.g., DNA Shuffling)Combines segments from multiple parent genes, bringing together beneficial mutations. nih.govCombining positive mutations from different engineered GCL variants to achieve higher catalytic efficiency for D-peptide synthesis.
Phage DisplayLinks proteins (phenotype) to the genes that encode them (genotype) via bacteriophages, allowing for selection based on binding affinity. nobelprize.orgnih.govSelecting for enzyme variants that bind tightly to a transition-state analog of the D-glutamate incorporation reaction.

Development of D-Analogs as Biochemical Probes for Enzyme Activity and Regulatory Networks

Biochemical probes are essential tools for dissecting complex biological processes. rsc.org The inherent resistance of D-peptides to proteolysis makes them exceptionally valuable as stable probes for studying enzyme function and signaling pathways in cellular environments. nih.gov Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- could serve as a powerful and durable probe to investigate the multifaceted roles of the glutathione system.

The natural L-isomer, glutathione, is a critical regulator of cellular redox homeostasis and influences key inflammatory signaling pathways, partly by modulating transcription factors like NF-κB and HIF-1α. nih.gov However, its rapid turnover complicates studies aiming to understand the downstream consequences of sustained changes in the glutathione pool. A stable D-analog would allow for the long-term perturbation of these pathways, providing clearer insights into their regulatory dynamics. By resisting degradation, it can maintain its presence and potential inhibitory or modulatory effects over extended periods, making it an ideal tool for such investigations.

Furthermore, D-peptide analogs are being successfully designed as potent and specific enzyme inhibitors. nih.govacs.org For example, D-peptides have been developed to disrupt the p53-MDM2 interaction in cancer and to block SARS-CoV-2 viral entry. nih.govacs.org Following this paradigm, the D-γ-glutamyl analog of glutathione or fragments thereof could be developed into specific probes or inhibitors for enzymes involved in glutathione metabolism, such as γ-glutamyl transpeptidase (γ-GT), which is involved in its breakdown. Such probes would be invaluable for studying the enzyme's role in disease without the complication of the probe itself being a substrate. nih.gov

Table 2: Examples of D-Peptides as Biochemical Probes and Inhibitors
D-Peptide Probe/InhibitorTargetApplication/SignificanceReference
DPMI-α / DPMI-γp53-MDM2/MDMX InteractionInhibits tumor growth by disrupting a key protein-protein interaction in cancer. Demonstrates high stability and cellular activity. nih.gov
Covid3 / Covid_extended_1SARS-CoV-2 Spike Protein RBDPotently inhibits viral infection by blocking the interaction with the human ACE2 receptor. A promising lead for therapeutics. acs.org
D-Pro-L-Pro containing cyclic peptideGrb2 SH2 domainActs as a cell-permeable inhibitor of an intracellular signaling protein, demonstrating the potential to target intracellular pathways. nih.gov
D-peptide GLP1R AgonistGlucagon-like peptide-1 receptor (GLP1R)Activates the receptor with the same efficacy as the natural L-peptide but with a greatly increased half-life, showing therapeutic potential. nih.gov

Theoretical and Computational Chemistry Approaches to D-Peptide Interactions and Reactivity

Computational chemistry provides indispensable tools for predicting the structure, dynamics, and interactions of peptides, offering a rational approach to design and analysis that complements experimental work. uw.edubyu.edu For a non-canonical peptide like Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-, these methods are critical for understanding how the single D-amino acid substitution influences its behavior compared to native glutathione.

Molecular dynamics (MD) simulations can reveal how the D-glutamate residue alters the peptide's conformational landscape and its interactions with protein binding pockets. ox.ac.ukresearchgate.net Such simulations are crucial for designing D-peptide inhibitors with high affinity and specificity. researchgate.net For instance, computational studies can predict the binding free energy of a peptide-protein complex and identify the key residues driving the interaction. ox.ac.uk This knowledge is foundational for the rational design of D-peptide-based drugs and probes. uw.edu

A key challenge in modeling non-canonical peptides is the need for accurate force fields—the sets of parameters used to describe the potential energy of the system. Standard force fields are parameterized for the 20 canonical L-amino acids, and their refinement is often necessary to correctly model the conformational preferences of D-residues. nih.gov Research in this area focuses on developing and validating parameters for ncAAs to improve the predictive power of simulations. byu.edunih.gov These advanced computational strategies can guide the synthesis of novel peptides with enhanced pharmacological properties. uw.edu

Table 3: Computational Approaches in D-Peptide Research
Computational MethodApplicationRelevance to D-Peptide Research
Molecular Dynamics (MD) SimulationSimulates the movement of atoms and molecules over time to study conformational dynamics and interactions. ox.ac.ukPredicts the 3D structure of D-peptides and simulates their binding to target proteins, revealing the impact of D-amino acid incorporation. researchgate.netnih.gov
Quantum Mechanics (QM)Calculates the electronic structure of molecules for high-accuracy energy predictions.Used to parameterize force fields for non-canonical residues and to accurately calculate energies of different peptide conformations. nih.gov
Homology Modeling / Structure PredictionPredicts the 3D structure of a protein or peptide based on known structures of similar molecules.Generates starting structures for D-peptides or their protein targets for further computational analysis like docking or MD. acs.org
Peptide DockingPredicts the binding mode of a peptide to a receptor.Essential for structure-based design of D-peptide inhibitors, predicting how they will interact with their biological targets. tandfonline.com
Free Energy CalculationsComputes the binding affinity between a peptide and a protein. nih.govQuantitatively evaluates and ranks potential D-peptide drug candidates based on their predicted binding strength. ox.ac.uk

Emerging Roles in Stereoselective Biocatalysis and Non-Canonical Peptide Chemistry

The incorporation of D-amino acids is a cornerstone of non-canonical peptide chemistry, a field that moves beyond the 20 proteinogenic amino acids to create peptides with novel functions and enhanced therapeutic properties. nih.govnih.gov Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- is a clear example of this, where a simple stereochemical change could unlock entirely new applications in biocatalysis and medicine.

An exciting area of research is the use of small, D-amino acid-containing peptides as stereoselective catalysts themselves. nih.gov These "mini-enzymes" can catalyze complex organic reactions, such as carbon-carbon bond formation, with remarkable efficiency and stereoselectivity, even in complex biological media like cell lysates. nih.govresearchgate.net A conformationally defined tripeptide containing a D-proline residue, for example, has been shown to be a highly effective catalyst. researchgate.net This raises the possibility that the D-γ-glutamyl glutathione analog or its derivatives could be explored for their own catalytic activities, potentially performing reactions that native glutathione cannot.

The broader field of non-canonical peptide chemistry aims to improve the drug-like properties of peptides. rsc.org Incorporating D-amino acids, N-alkyl groups, or other atypical moieties can dramatically increase stability against proteolysis, tune solubility, and enhance binding to targets. nih.gov The development of computational tools to design peptides with these modifications is accelerating discovery. elifesciences.org The D-γ-glutamyl analog of glutathione serves as a model for how a single, strategic non-canonical substitution can create a molecule with a potentially distinct and advantageous pharmacological profile compared to its natural counterpart, paving the way for the development of more robust and effective peptide-based therapeutics.

Table 4: Applications of Peptides in Biocatalysis and Non-Canonical Chemistry
Peptide/SystemApplication AreaKey Feature/FindingReference
H-dPro-Pro-Glu-NHC12H15Stereoselective BiocatalysisA D-proline-containing tripeptide that catalyzes C-C bond formation with high stereoselectivity in various environments, including cell lysates. nih.govresearchgate.net
Lipidated Proline DerivativesStereoselective BiocatalysisSelf-assemble into nanostructures that catalyze asymmetric aldol (B89426) reactions with good yield and stereoselectivity. nih.govacs.org
Cyclosporin ANon-Canonical Peptides in MedicineA cyclic peptide containing several non-canonical amino acids that functions as a potent immunosuppressant drug. nih.gov
D-Peptide Analogs of GLP-1 and PTHNon-Canonical Peptide TherapeuticsEngineered D-peptides that mimic the function of natural peptide hormones but with vastly improved stability and half-life. nih.gov

Q & A

Q. What are the established methods for synthesizing Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- in vitro, and how do enzymatic pathways influence its yield?

Methodological Answer: The compound is synthesized via a two-step enzymatic process. First, γ-glutamylcysteine synthetase (γ-GCS) catalyzes the formation of a γ-peptide bond between glutamic acid and cysteine. Second, glutathione synthetase adds glycine to complete the tripeptide structure . Optimization requires maintaining ATP and magnesium ion concentrations, as these cofactors are critical for enzymatic activity. Yield is influenced by substrate availability (e.g., cysteine limitation) and redox conditions (e.g., NADPH levels for γ-GCS regulation).

Q. Which analytical techniques are most reliable for quantifying Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- in complex biological matrices?

Methodological Answer:

  • Colorimetric Assays : The Ellman’s reagent (5,5’-dithiobis-(2-nitrobenzoic acid), DTNB) reacts with free thiol groups, enabling spectrophotometric quantification at 412 nm .
  • HPLC with Fluorescent Detection : Pre-column derivatization with o-phthalaldehyde (OPA) enhances sensitivity, with detection limits as low as 0.1 µM .
  • Mass Spectrometry (LC-MS/MS) : Provides high specificity by monitoring transitions like m/z 308 → 179 (glycine fragment) .

Q. How can researchers validate the purity and stability of synthetic Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- under physiological conditions?

Methodological Answer:

  • Purity Assessment : Use reverse-phase HPLC with UV detection at 210 nm to resolve impurities (e.g., oxidized forms). Purity >98% is achievable with gradient elution (0.1% TFA in water/acetonitrile) .
  • Stability Testing : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Oxidation to the disulfide form (GSSG) is minimized by adding EDTA (1 mM) to chelate metal ions .

Advanced Research Questions

Q. How do structural isomers (e.g., D- vs. L-γ-glutamyl configurations) affect the biological activity of Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-?

Methodological Answer: The L-γ-glutamyl configuration is critical for substrate recognition by enzymes like glutathione peroxidase and transferases. To compare isomers:

  • Synthesize D-γ-glutamyl analogs via solid-phase peptide synthesis.
  • Assess enzymatic kinetics (e.g., Km and Vmax) using recombinant glutathione transferases.
  • Key Finding : D-isomers show <10% activity compared to L-forms in detoxification assays, likely due to steric hindrance in enzyme binding pockets .

Q. What experimental strategies resolve contradictions in reported reactivity rates of Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- with electrophilic metabolites?

Methodological Answer: Discrepancies arise from variations in assay conditions (pH, temperature) and competing nucleophiles. To standardize:

  • Use isotopically labeled GSH (e.g., <sup>13</sup>C-glycine) in LC-MS-based competitive binding assays.
  • Control for non-enzymatic vs. enzymatic adduct formation by including enzyme inhibitors (e.g., acivicin for γ-glutamyl transferase).
  • Example : Mefenamic acid-CoA (MFA-CoA) exhibits 121-fold higher GSH reactivity than MFA-1-O-glucuronide, highlighting the role of thioester intermediates .

Q. How does Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- modulate redox homeostasis in cellular models of oxidative stress?

Methodological Answer:

  • GSH/GSSG Ratio : Measure using enzymatic recycling assays (e.g., GR-DTNB method). Depletion of GSH (<10% of total) indicates oxidative stress .
  • ROS Scavenging : Use fluorescent probes (e.g., DCFH-DA) in live-cell imaging. Pretreatment with 5 mM GSH reduces ROS by >50% in H2O2-exposed cells .
  • Gene Expression : qPCR analysis of Nrf2-regulated genes (e.g., HO-1, GST) reveals GSH-dependent antioxidant responses .

Q. What are the challenges in modeling the pharmacokinetics of Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- in vivo, and how can they be addressed?

Methodological Answer:

  • Rapid Metabolism : Use stable isotope tracers (e.g., <sup>2</sup>H-GSH) to track tissue distribution via MALDI-TOF imaging.
  • Compartmental Analysis : Develop physiologically based pharmacokinetic (PBPK) models integrating hepatic uptake (via OATP transporters) and renal clearance rates .
  • Species Differences : Rodent vs. human γ-GCS activity varies; use humanized mouse models for translational studies .

Contradiction Analysis

Q. Why do some studies report biphasic kinetics in Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- adduct formation, while others observe linear rates?

Resolution: Biphasic kinetics (fast initial phase followed by slower phase) occur when adduct formation transitions from non-enzymatic to enzyme-catalyzed mechanisms. For example:

  • Non-enzymatic Phase : Dominated by thiol-disulfide exchange (pH-dependent, t1/2 ~5 min).
  • Enzymatic Phase : Glutathione transferase-mediated conjugation (t1/2 ~30 min).
    Experimental conditions (e.g., enzyme presence, pH 6.5–7.5) must be explicitly reported to reconcile discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.